Dichlorobis(cyclopentylamine)platinum

Antitumor platinum complexes Therapeutic index PC6 plasmacytoma

Dichlorobis(cyclopentylamine)platinum(II) (CAS 38780-36-8), also designated NSC 170898 or cis‑PAD/DBCP, is a neutral platinum(II) coordination complex in which two cyclopentylamine ligands occupy the non‑leaving carrier positions and two chloride anions serve as leaving groups. It belongs to the cisplatin‑type family of antitumor platinum compounds and was advanced through preclinical evaluation and Phase I clinical trial in the 1970s as a second‑generation candidate.

Molecular Formula C10H22Cl2N2Pt
Molecular Weight 436.3 g/mol
CAS No. 38780-36-8
Cat. No. B1201706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(cyclopentylamine)platinum
CAS38780-36-8
Synonymscis-dichlorobis(cyclopentylamine)platinum
dichlorobis(cyclopentylamine)platinum
dichlorobis(cyclopentylamine)platinum, (SP-4-1)-isomer
dichlorobis(cyclopentylamine)platinum, 195Pt-labeled, (SP-4-2)-isomer
NSC 170898
Molecular FormulaC10H22Cl2N2Pt
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C5H11N.2ClH.Pt/c2*6-5-3-1-2-4-5;;;/h2*5H,1-4,6H2;2*1H;/q;;;;+2/p-2
InChIKeyXKVGJMMDBBIVBQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorobis(cyclopentylamine)platinum (NSC 170898): Procurement-Relevant Profile of a Second-Generation Cisplatin Analog


Dichlorobis(cyclopentylamine)platinum(II) (CAS 38780-36-8), also designated NSC 170898 or cis‑PAD/DBCP, is a neutral platinum(II) coordination complex in which two cyclopentylamine ligands occupy the non‑leaving carrier positions and two chloride anions serve as leaving groups [1]. It belongs to the cisplatin‑type family of antitumor platinum compounds and was advanced through preclinical evaluation and Phase I clinical trial in the 1970s as a second‑generation candidate [2]. Structurally, the cyclopentylamine (C5 cycloalkyl) carrier ligand imparts intermediate lipophilicity between the smaller‑ring cyclopropylamine analog (JM‑11) and the larger‑ring cyclohexylamine analog, a feature that directly governs its unique balance of in vivo therapeutic index, DNA‑interaction profile, and formulation behavior relative to cisplatin and carboplatin [3].

Plasmacytoma model-response studies

Wider in vivo model-response context than cisplatin in ADJ/PC6 murine plasmacytoma; reported to provide greater dosing flexibility for sustained regimen designs.

Liposomal formulation research

Moderate cyclopentylamine lipophilicity supports lipid-based delivery investigation; reported formulation-dependent pharmacodynamic enhancement in tumor cells.

Cell-cycle-phase radiosensitization studies

Provides G1/late-S-specific radiosensitization enhancement distinct from cisplatin; useful for temporal fractionation protocol development.

Why Dichlorobis(cyclopentylamine)platinum Cannot Be Interchanged with Cisplatin, Carboplatin, or Other Cycloalkylamine Analogs


Generic substitution among platinum(II) antitumor complexes is contraindicated because small structural changes in the amine non‑leaving group produce disproportionately large shifts in therapeutic index, DNA‑adduct stability, and radiosensitization behavior. The cyclopentylamine carrier ligand confers a therapeutic index in the murine PC6 plasmacytoma model that is substantially higher than that of cisplatin, while the cyclopropylamine analog JM‑11 was abandoned in Phase I due to inferior pharmacokinetics and the cyclohexylamine analog (C6) showed inferior in vitro activity against MDA‑MB‑231 breast cancer cells [1]. Furthermore, the chloride leaving groups of the parent dichloro complex make it a distinct chemical entity from carboplatin (cyclobutanedicarboxylato ligand) and from alkoxyacetate‑derivatized analogs that exhibit altered aqueous solubility and DNA‑unwinding patterns [2]. These compound‑specific pharmacological properties, documented across multiple independent laboratories and experimental systems, mean that procurement of a generic cisplatin analog without verifying the cyclopentylamine‑specific evidence profile risks selecting a compound with a different therapeutic window, solubility limitation, and radiosensitization capacity.

Therapeutic index profile may not transfer — model-specific response and toxicity margins differ significantly from cisplatin, carboplatin, and other cycloalkylamine analogs.

Lipophilicity-driven DNA-adduct stability and formulation behavior shift with carrier ligand ring size; cyclopentylamine occupies an intermediate position that is not interchangeable with smaller or larger rings.

Radiosensitization enhancement pattern is cell-cycle-phase-dependent and mechanistically distinct from cisplatin; may not replicate with other platinum complexes.

Quantitative Differentiation Evidence for Dichlorobis(cyclopentylamine)platinum vs. Closest Analogs


In Vivo Therapeutic Index Advantage over Cisplatin in the Murine PC6 Plasmacytoma Model

In the ADJ/PC6 murine plasmacytoma model—the standard preclinical screen used to benchmark cisplatin analogs—dichlorobis(cyclopentylamine)platinum (PAD) demonstrated a substantially higher therapeutic index (LD50/ID90 ratio) than cisplatin [1]. The original Connors et al. (1972) structure–activity study established that PAD was less toxic than cisplatin while producing tumor regression at lower effective doses, yielding a 'much better therapeutic index' [1]. This finding was subsequently confirmed by Braddock et al. (1975) and cited as a key differentiator in multiple independent reviews of second‑generation platinum candidates [2]. By comparison, the cyclopropylamine analog JM‑11 failed to demonstrate a therapeutic index advantage over cisplatin in the same model system [3]. The therapeutic ratio advantage was sufficiently large to motivate advancement of PAD through preclinical toxicology and into Phase I clinical evaluation [2].

Therapeutic index rank
Cross-study comparable
PAD therapeutic index >> cisplatin in ADJ/PC6 plasmacytoma model; PAD > JM‑11, consistent across four independent studies. Cisplatin showed narrow TI with dose-limiting nephrotoxicity.
Model-response endpoint context; reported TI rank order (PAD > cisplatin ≈ JM‑11) supports wider dosing margin in the same murine model.
Precise numerical TI values not digitized; qualitative ranking consistently reported.
Antitumor platinum complexes Therapeutic index PC6 plasmacytoma In vivo efficacy

Liposomal Formulation Produces 8.3‑Fold Potentiation of Intracellular Pharmacodynamic Effect vs. Free Drug in ADJ/PC6A Tumor Cells

Incorporation of cis‑dichlorobiscyclopentylamineplatinum(II) into phosphatidylcholine:cholesterol:phosphatidic acid (7:2:1) liposomes dramatically enhanced its cellular pharmacodynamic effect compared to the free drug [1]. Liposomal PAD at 0.6 μg/mL inhibited cyclic AMP‑phosphodiesterase activity by approximately 70% in ADJ/PC6A tumor cells, whereas the free drug required a concentration of 5 μg/mL to achieve equivalent enzyme inhibition—an 8.3‑fold potency difference [1]. Additionally, liposomal PAD at 0.2 μg/mL produced a two‑fold elevation of intracellular cyclic AMP relative to free drug at the same concentration after 24 h of treatment [1]. This formulation‑dependent enhancement demonstrates that the cyclopentylamine carrier ligand confers physical‑chemical properties (moderate lipophilicity) that are particularly amenable to liposomal encapsulation and subsequent membrane‑fusion delivery.

Liposomal potency gain
Direct head-to-head
Liposomal cis‑PAD achieved ~70% cAMP‑PDE inhibition at 0.6 µg/mL vs. 5 µg/mL for free drug — an 8.3‑fold lower concentration. Two‑fold cAMP elevation at 0.2 µg/mL only for liposomal form.
Formulation-dependent pharmacodynamic enhancement context; supports lipid‑based delivery research for this compound.
Liposome composition: PC:Chol:PA (7:2:1); ADJ/PC6A cells, 24 h exposure.
Liposomal drug delivery Platinum formulation cAMP phosphodiesterase ADJ/PC6A

DBCP Acts as a Dose‑Modifying Factor for Ionizing Radiation with Quantified D0 Reduction in CHO Cells

In asynchronous Chinese hamster ovary (CHO) cell populations, cis‑dichlorobis(cyclopentylamine)platinum(II) (DBCP) functions as a dose‑modifying factor for ionizing radiation, reducing the D0 (mean lethal dose) of radiation survival curves in a dose‑dependent manner [1]. Specifically, DBCP pre‑treatment that reduced cell survival to 26% (applied 1 h before irradiation) lowered the radiation D0 by a factor of 1.34; a higher DBCP dose reducing survival to 4% produced a D0 reduction factor of 1.59 [1]. Furthermore, the radiosensitization effect is cell‑cycle‑phase‑dependent, with maximal enhancement in G1 and late S phases and minimal enhancement in mid‑S, even though DBCP's intrinsic cytotoxicity is cell‑cycle‑independent [1]. This contrasts with cisplatin, whose radiosensitization profile is less pronounced and more uniformly distributed across cell cycle phases.

Radiosensitization D0
Direct head-to-head
DBCP reduced radiation D0 by factor 1.34 (26% cell survival pre‑treatment) and 1.59 (4% survival). Enhancement maximal in G1/late‑S, minimal in mid‑S, distinct from cisplatin.
Cell‑cycle‑phase‑specific radiosensitization context; D0 reduction is quantifiable and mechanistically distinct.
CHO cells, X‑ray/γ‑irradiation, 1 h pretreatment.
Radiosensitization Platinum complexes Dose-modifying factor CHO cells

Cyclopentylamine Carrier Ligand Destabilizes DNA Adducts Relative to Cisplatin, Producing a Different Genotoxic Signature

A systematic comparative study of platinum–DNA adducts formed by cis‑[Pt(R‑NH2)2(NO3)2] complexes (where R‑NH2 = NH3, methylamine, cyclobutylamine, cyclopentylamine, and cyclohexylamine) revealed that substitution of the ammonia ligand with cycloalkylamines progressively destabilizes the platinum–DNA complex [1]. While all compounds quantitatively reacted with DNA within 1 h at 37 °C and formed bifunctional adducts with adjacent nucleotides, thermal stability decreased with increasing amine carbon number: the cyclohexylamine analog produced a ΔTm of –4.4 °C at 3 adducts per 1000 nucleotides, conditions under which cisplatin caused no thermal destabilization [1]. The cyclopentylamine analog falls between cyclobutylamine and cyclohexylamine in this progressive destabilization series. Additionally, DNA adducts bearing cyclohexylamine ligands inhibited S1 nuclease hydrolysis with a Km 2.3‑fold greater than that of cisplatin–DNA adducts, indicating steric interference with enzyme–substrate complex formation [1]. A separate agarose gel electrophoresis study confirmed that cyclopentylamine‑containing platinum complexes produce a DNA unwinding pattern that is qualitatively different from that of cisplatin [2].

DNA adduct stability
Cross-study comparable
Cyclohexylamine analog ΔTm = –4.4 °C vs. cisplatin ΔTm ≈ 0 °C; Km(S1 nuclease) 2.3× higher. Cyclopentylamine analog intermediate in progressive destabilization series. Qualitatively different DNA unwinding.
Distinct DNA lesion processing context; repair kinetics and protein‑recognition properties differ from cisplatin.
Calf thymus DNA, 37 °C, 1 h; S1 nuclease assay.
DNA platination Non-leaving group effects Thermal stability S1 nuclease

2.3‑Fold Differential Sensitivity Between L5178Y‑R and L5178Y‑S Murine Lymphoma Sublines Reveals Strain‑Specific Response to cis‑PAD

A comparative study of two L5178Y murine lymphoma sublines that are inversely cross‑sensitive to X‑rays and UV light revealed a marked differential sensitivity to cis‑PAD [1]. The L5178Y‑S strain (radiation‑sensitive) exhibited a D0 of approximately 5.8 μg/mL, whereas the L5178Y‑R strain (radiation‑resistant) was substantially more sensitive, with a D0 of approximately 2.5 μg/mL—a 2.3‑fold difference [1]. Importantly, this differential sensitivity was not attributable to differences in platinum‑complex binding, suggesting that downstream processing of DNA lesions, rather than drug uptake or initial DNA adduct formation, determines the strain‑specific response [2]. Both strains showed immediate cell‑cycle arrest, reduced DNA synthesis, and delayed appearance of chromatid aberrations, but the dose–survival relationships closely resembled those of UV light rather than X‑rays, indicating a distinct mechanism of action [1].

Strain sensitivity
Cross-study comparable
L5178Y‑R D0 ≈ 2.5 µg/mL vs. L5178Y‑S D0 ≈ 5.8 µg/mL — 2.3‑fold difference. Sensitivity pattern parallels UV light, opposite to X‑rays; not due to uptake differences.
Reported genetic-background-dependent response; useful probe for DNA damage response studies in isogenic cell models.
L5178Y murine lymphoma sublines, clonogenic assay, 1 h exposure.
L5178Y lymphoma Strain-specific sensitivity D0 value Cross-sensitivity

Cycloalkylamine Ring‑Size SAR: Cyclopentylamine Occupies an Intermediate Position Between Inferior Small‑Ring and Superior Large‑Ring Analogs in MDA‑MB‑231 Breast Cancer Cells

A systematic structure–activity relationship study of cis‑dichlorobis(cycloalkylamine)platinum(II) complexes with ring sizes from C3 (cyclopropyl) to C8 (cyclooctyl) evaluated long‑term antiproliferative activity against the human MDA‑MB‑231 breast cancer cell line [1]. Complexes bearing small cycloalkylamine ligands (C3–C6, which includes cyclopentylamine at C5) were inferior to cisplatin in this assay, whereas complexes with large cycloalkylamine ligands were comparable (C7, cycloheptyl) or superior (C8, cyclooctyl) to cisplatin [1]. IR‑spectroscopic analysis demonstrated that ring size did not significantly alter Pt–Cl binding strength, ruling out differences in aquation rate as the explanation for the SAR; instead, the authors attributed the superior activity of larger‑ring analogs to increased lipophilicity [1]. The cyclopentylamine complex thus occupies a defined SAR position—more lipophilic than cisplatin but insufficiently lipophilic to achieve the potency of the C8 analog in this particular cell line, a finding that contextualizes its distinct in vivo therapeutic index profile (where lipophilicity‑driven toxicity is mitigated).

SAR ring‑size rank
Class-level inference
Antiproliferative rank (MDA‑MB‑231): C8 (cyclooctyl) > cisplatin ≈ C7 > C3–C6 (including C5 cyclopentyl). No Pt–Cl bond strength difference; lipophilicity drives ranking.
Class‑level SAR context: cyclopentylamine is not interchangeable with larger‑ring analogs; unique lipophilicity‑activity balance.
Long‑term proliferation endpoint; IR spectroscopy confirmed equivalent Pt–Cl binding.
Structure-activity relationship Cycloalkylamine ligands MDA-MB-231 Breast cancer

Best Research and Industrial Application Scenarios for Dichlorobis(cyclopentylamine)platinum Based on Verified Differentiation Evidence


In Vivo Antitumor Efficacy Studies Requiring a Wider Therapeutic Window than Cisplatin

For research groups conducting murine tumor model studies where cisplatin's narrow therapeutic index causes excessive host toxicity before reaching efficacious doses, dichlorobis(cyclopentylamine)platinum offers a validated alternative with a substantially higher therapeutic index in the PC6 plasmacytoma model [1]. The compound's lower toxicity at equi‑effective doses, as established by Connors et al. (1972) and Braddock et al. (1975) [1], makes it suitable for experiments requiring sustained dosing or combination regimens where cisplatin‑induced nephrotoxicity would otherwise confound efficacy readouts.

Liposomal Formulation Development Exploiting Cyclopentylamine‑Conferred Lipophilicity

The 8.3‑fold pharmacodynamic enhancement achieved through liposomal encapsulation of cis‑PAD in ADJ/PC6A tumor cells [1] validates this compound as a strong candidate for lipid‑based formulation programs. The moderate lipophilicity of the cyclopentylamine carrier ligand facilitates stable incorporation into phosphatidylcholine‑based liposomes and promotes membrane‑fusion‑mediated intracellular delivery—a formulation strategy that produced 70% target enzyme inhibition at sub‑microgram per mL concentrations where the free drug was essentially inactive [1]. Procurement of the parent dichloro complex is the prerequisite first step for any derivatization or formulation development program targeting improved platinum delivery.

Combined Chemo‑Radiation Protocol Optimization with Cell‑Cycle‑Phase‑Specific Radiosensitization

DBCP's unique property of cell‑cycle‑independent intrinsic cytotoxicity combined with G1‑ and late‑S‑phase‑specific radiosensitization (D0 reduction factors of 1.34–1.59) [1] makes it a valuable tool compound for investigating the mechanistic basis of platinum‑radiation interactions. Researchers designing temporally fractionated chemo‑radiation schedules can exploit the observation that DBCP‑mediated radiation enhancement is minimized in mid‑S phase [1], potentially allowing synchronization‑based treatment strategies that are not feasible with cisplatin's more uniform radiosensitization profile.

DNA Repair and Genotoxic Stress Research Using a Platinum Probe with a Distinct DNA‑Adduct Signature

The finding that cyclopentylamine‑bearing platinum complexes produce DNA adducts with altered thermal stability (progressive ΔTm decrease with carbon number) and 2.3‑fold increased S1 nuclease Km relative to cisplatin [1], combined with a qualitatively different DNA unwinding pattern on agarose gels , positions this compound as a mechanistically distinct probe for DNA damage response studies. The differential sensitivity of L5178Y‑R vs. L5178Y‑S strains (2.3‑fold D0 difference) further supports its use in genetic screens aimed at identifying determinants of platinum sensitivity that operate downstream of drug uptake and initial DNA adduct formation.

Application
Selection Property
Validation Focus
In vivo tumor model-response studies seeking wider dosing margins
Model-response context (PC6 plasmacytoma therapeutic index)
Comparative therapeutic index in target model vs. cisplatin
Liposomal drug delivery research for platinum complexes
Liposomal encapsulation compatibility (moderate lipophilicity)
Formulation-dependent pharmacodynamic enhancement validation
Cell‑cycle‑specific chemo‑radiation interaction studies
Cell‑cycle‑phase radiosensitization profile (G1/late‑S)
Radiosensitization D0 factor in target cell type and scheduling
DNA damage response and repair kinetics research
DNA adduct stability signature (distinct from cisplatin)
DNA lesion processing and repair pathway engagement vs. cisplatin
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